2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with methoxy and dimethyl groups at the 2-, 4-, and 5-positions, respectively. The sulfonamide group is linked to a phenyl ring bearing a thiazolo[5,4-b]pyridine moiety.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-13-11-18(27-3)19(12-14(13)2)29(25,26)24-16-8-6-15(7-9-16)20-23-17-5-4-10-22-21(17)28-20/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTNHQAOHNXXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The methoxy and methyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The thiazole ring can be reduced to form thiazolidines.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Biological Activity
The compound 2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a derivative of thiazolo[5,4-b]pyridine, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 439.6 g/mol
- CAS Number : 2320728-01-4
The structure of the compound includes a thiazolo[5,4-b]pyridine moiety linked to a benzenesulfonamide group, which is crucial for its biological activity.
Anticancer Activity
Research indicates that thiazolo[5,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines by targeting specific pathways.
- Mechanism of Action : The compound is believed to inhibit the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth and survival. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .
Anticonvulsant Properties
Some derivatives within the thiazolo family have demonstrated anticonvulsant activities. For example, certain thiazole-integrated compounds have been shown to provide protection against seizures in animal models . The structure-activity relationship suggests that modifications in the phenyl ring significantly influence anticonvulsant efficacy.
Antimicrobial Activity
Thiazolo[5,4-b]pyridine derivatives have also been evaluated for their antimicrobial properties. Compounds similar to the target compound have shown selective inhibition against bacterial enzymes without affecting human counterparts, indicating a potential for developing new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of 2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can be attributed to several key structural elements:
- Sulfonamide Group : This functional group is often associated with enhanced bioactivity in medicinal chemistry.
- Methoxy Substitution : The presence of the methoxy group at position 2 contributes to increased lipophilicity and improved interaction with biological targets.
- Dimethyl Substitution : The dimethyl groups at positions 4 and 5 on the aromatic ring enhance the compound's potency by potentially stabilizing the binding conformation.
Case Study 1: Anticancer Efficacy
In a study evaluating various thiazolo[5,4-b]pyridine derivatives against human glioblastoma U251 cells and melanoma WM793 cells, compounds similar to the target compound exhibited IC50 values below those of standard chemotherapeutics like doxorubicin. This suggests a promising avenue for further development in cancer therapy .
Case Study 2: Anticonvulsant Activity
A series of thiazole-based compounds were tested for their anticonvulsant effects using a maximal electroshock seizure model in rodents. The results indicated that modifications in the substituents led to varying levels of protection against seizures, highlighting the importance of structural optimization .
Scientific Research Applications
2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative with a thiazolo[5,4-b]pyridine moiety, which is significant in medicinal chemistry because of its diverse biological properties. This compound has a molecular weight of 439.6 g/mol and the CAS number 2320728-01-4.
Scientific Research Applications
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors
A series of thiazolo[5,4-b]pyridine derivatives (e.g., 6h , 6i , 6j ) were evaluated for c-KIT inhibition (Table 1) .
- Compound 6h (3-(trifluoromethyl)phenyl substituent) exhibited moderate activity (IC50 = 9.87 µM), attributed to hydrophobic interactions in the kinase pocket.
- Compound 6i (methylene insertion) and 6j (urea linkage) showed reduced activity, highlighting the sensitivity of the scaffold to steric and electronic modifications.
Sulfonamide-Containing Thiazolo-Pyridazine Derivatives
A thiazolo[4,5-d]pyridazine analog (4-(2,7-dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide ) demonstrated antibacterial activity due to the sulfonamide group’s hydrogen-bonding capacity . The planar thiazolo-pyridazine core and twisted benzene ring facilitate target engagement.
Key Difference : The target compound’s thiazolo[5,4-b]pyridine (vs. pyridazine) and dimethyl/methoxy substituents may confer distinct selectivity toward kinases over bacterial targets.
Fluorinated Benzenesulfonamide Analogs
2-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-60-9) shares the thiazolo-pyridine-phenyl-sulfonamide backbone but substitutes fluorine at the benzene 2-position . Fluorine’s electronegativity could enhance metabolic stability compared to the target’s methoxy group.
Key Difference : The methoxy group in the target compound may improve solubility, while fluorine could increase binding affinity to electron-deficient enzyme pockets.
Triazole-Thiones and Pyrazoline Derivatives
Triazole-thiones (e.g., 7–9 ) and pyrazoline-benzenesulfonamides (e.g., 1–9 ) exhibit tautomerism and carbonic anhydrase inhibition . IR spectra confirmed thione tautomers dominate (νC=S at 1247–1255 cm<sup>−1</sup>), critical for activity .
Anticancer Thiazolo-Quinoxaline Derivatives
Thiazolo[4,5-b]quinoxaline derivatives (e.g., 9d) showed dual anticancer and antimicrobial activity. Substituents like bromine and methoxy groups influenced potency, with electron-withdrawing groups enhancing cytotoxicity .
Key Difference : The target’s dimethyl and methoxy groups are electron-donating, which may reduce oxidative metabolism and improve pharmacokinetics compared to halogenated analogs.
Q & A
Q. What are the common synthetic routes for synthesizing 2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Thiazolo[5,4-b]pyridine Core Formation : Cyclization of pyridine derivatives with thiazole precursors under acidic/basic conditions.
- Sulfonamide Coupling : Reaction of the thiazolo-pyridine intermediate with a substituted benzenesulfonyl chloride via nucleophilic substitution.
- Functionalization : Methoxy and dimethyl groups are introduced through Friedel-Crafts alkylation or electrophilic aromatic substitution.
Key reagents include palladium catalysts for coupling reactions and microwave-assisted synthesis to enhance efficiency .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and purity (e.g., H and C NMR for aromatic protons and methyl groups).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D structure, particularly for verifying thiazolo-pyridine ring geometry and sulfonamide bonding .
Q. What are the primary biological targets of this compound in pharmacological studies?
- Methodological Answer :
- Kinase Inhibition : Targets EGFR (epidermal growth factor receptor) and related tyrosine kinases, critical in cancer cell proliferation.
- Enzyme Modulation : Inhibits enzymes involved in oxidative stress (e.g., NADPH oxidase) via sulfonamide-thiazolo interactions.
- Anticancer Activity : Demonstrated in assays against colon and breast cancer cell lines, with IC values reported in low micromolar ranges .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh) for Suzuki-Miyaura coupling to minimize byproducts.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sulfonamide coupling.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes and improves yields by 15–20% .
Q. What computational strategies elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Predicts binding affinity to EGFR’s kinase domain by simulating interactions with ATP-binding pockets.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time, identifying key residues (e.g., Lys721 and Asp831 in EGFR) critical for inhibition .
Q. How should researchers resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Control variables like cell line (e.g., HCT-116 vs. MCF-7), incubation time, and compound purity (>95% by HPLC).
- Comparative Studies : Benchmark against structurally similar analogs (e.g., 5-chloro-2-methoxy derivatives) to isolate substituent effects .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Modify methoxy groups to ethoxy or halogens to assess impact on solubility and potency.
- Bioisosteric Replacement : Replace thiazolo-pyridine with pyrazolo[3,4-d]pyrimidine to evaluate kinase selectivity.
- Pharmacophore Mapping : Identify essential moieties (e.g., sulfonamide for hydrogen bonding) using 3D-QSAR models .
Q. How can derivatives be designed to improve pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH or -COOH) to enhance aqueous solubility.
- Metabolic Stability : Replace labile methyl groups with trifluoromethyl to reduce CYP450-mediated oxidation.
- Prodrug Strategies : Mask sulfonamide as an ester to improve oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
